molecular formula C18H12N4O2S2 B2716795 2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 300556-34-7

2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2716795
CAS No.: 300556-34-7
M. Wt: 380.44
InChI Key: CVDVAGNJIARHLA-UHFFFAOYSA-N
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Description

2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H12N4O2S2 and its molecular weight is 380.44. The purity is usually 95%.
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Biological Activity

The compound 2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, in vitro studies, and case studies highlighting its therapeutic potential.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole and benzothiazole rings followed by the introduction of the isoindole moiety.

General Synthetic Route

  • Formation of Benzothiazole : This is typically achieved through the condensation of thiourea with ortho-haloanilines.
  • Triazole Formation : The triazole ring is formed via cyclization reactions involving azides and alkyne precursors.
  • Isoindole Derivation : The isoindole structure can be synthesized through cyclization reactions involving phthalic anhydride derivatives.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro assays targeting different biological pathways.

Antiviral Activity

Recent studies have shown that derivatives of benzothiazole and triazole exhibit significant antiviral properties. For instance, compounds similar to the target compound have shown activity against dengue virus proteases, indicating potential for further development as antiviral agents .

Anticancer Properties

In vitro studies have demonstrated that compounds containing the triazolo-benzothiazole framework possess cytotoxic effects against various cancer cell lines. These effects are often mediated through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to activate caspases has been noted as a critical factor in its anticancer activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that related compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, which may be attributed to their ability to disrupt bacterial cell membranes .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical and preclinical settings:

  • Dengue Virus Study : A study involving N-substituted benzothiazoles demonstrated significant inhibition of dengue virus replication in vitro, suggesting that modifications to the benzothiazole moiety can enhance antiviral efficacy .
  • Cancer Cell Line Testing : In a study assessing various derivatives against breast cancer cell lines, compounds with similar structures to our target showed IC50 values in the micromolar range, indicating promising anticancer potential .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeIC50 (µM)Reference
AntiviralDENV NS2BNS3 Protease5-20
AnticancerMCF-7 Cell Line10-30
AntimicrobialGram-positive Bacteria15
Gram-negative Bacteria25

Properties

IUPAC Name

2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S2/c23-15-11-5-1-2-6-12(11)16(24)21(15)9-10-25-17-19-20-18-22(17)13-7-3-4-8-14(13)26-18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDVAGNJIARHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NN=C4N3C5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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